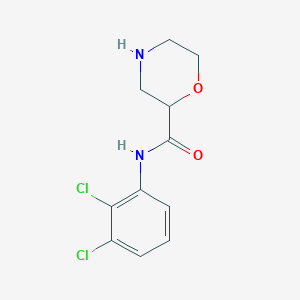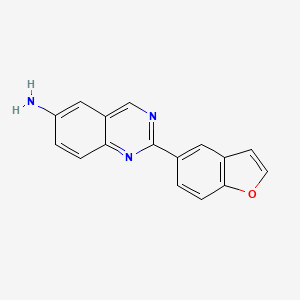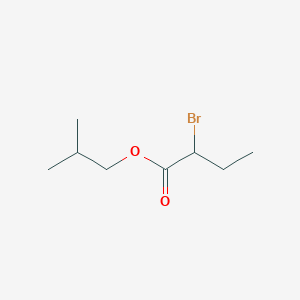
Isobutyl 2-bromobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 2-bromobutanoate is an organic compound with the molecular formula C8H15BrO2 and a molecular weight of 223.107 g/mol . It is an ester derived from butanoic acid and isobutyl alcohol, with a bromine atom attached to the second carbon of the butanoate chain. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with isobutyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Hydrolysis: Formation of 2-bromobutanoic acid and isobutyl alcohol.
Scientific Research Applications
Isobutyl 2-bromobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of isobutyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The bromine atom makes it susceptible to nucleophilic substitution reactions, while the ester group can undergo hydrolysis and reduction. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
Isobutyl acetate: An ester with similar reactivity but without the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromobutanoic acid: The parent acid of isobutyl 2-bromobutanoate, which lacks the ester functionality.
Isobutyl butanoate: An ester similar in structure but without the bromine atom, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the ester and bromine functionalities, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
CAS No. |
86711-76-4 |
|---|---|
Molecular Formula |
C8H15BrO2 |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
2-methylpropyl 2-bromobutanoate |
InChI |
InChI=1S/C8H15BrO2/c1-4-7(9)8(10)11-5-6(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
FIUCVOFYLPLFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


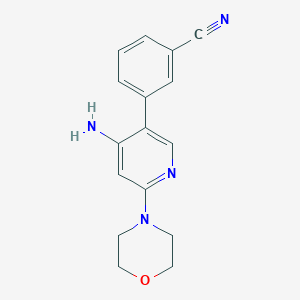
![Acetic acid;2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid](/img/structure/B13880545.png)
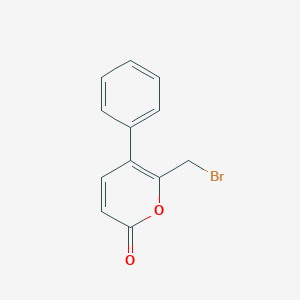
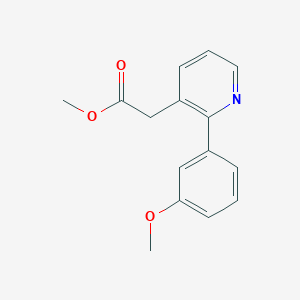
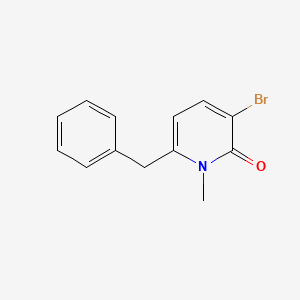
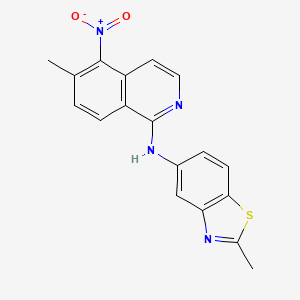
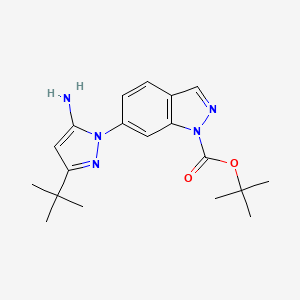
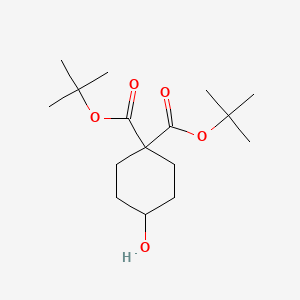
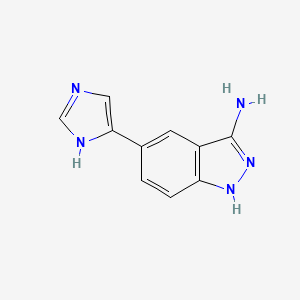
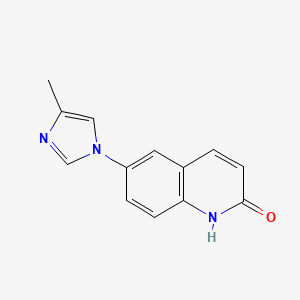
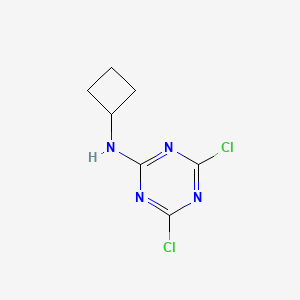
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
